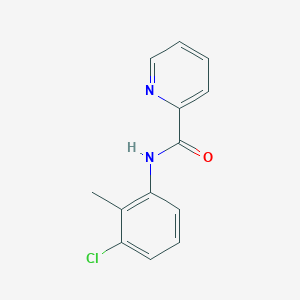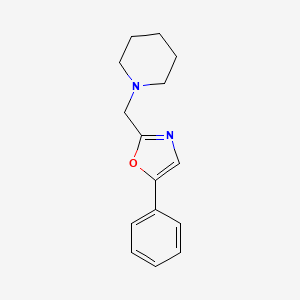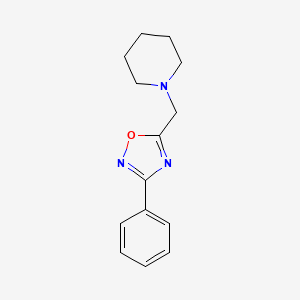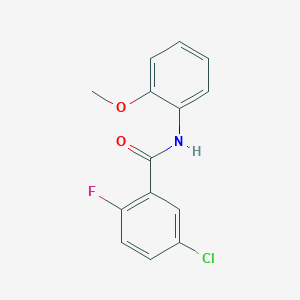![molecular formula C16H14N2OS B7646266 1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one, also known as MMQ, is a quinoxaline derivative that has been the focus of scientific research due to its potential therapeutic applications. MMQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurology, this compound has been shown to have neuroprotective effects, improve cognitive function, and increase the expression of various neurotrophic factors. In infectious diseases, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, including MRSA and Candida albicans.
実験室実験の利点と制限
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, its potential therapeutic applications have not been fully explored, so further research is needed to determine its efficacy and safety.
将来の方向性
There are many future directions for research on 1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one. In cancer research, this compound could be further studied as a potential chemotherapy agent, either alone or in combination with other drugs. In neurology, this compound could be studied as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In infectious diseases, this compound could be studied as a potential treatment for infections caused by antibiotic-resistant bacteria and fungi. Additionally, the mechanism of action of this compound could be further elucidated, and its potential off-target effects could be explored.
合成法
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzylamine with 2-chloroquinoxaline in the presence of a base, or the reaction of 4-methylthiobenzaldehyde with 2-nitroaniline, followed by reduction and cyclization. These methods have been optimized to produce high yields of this compound with good purity.
科学的研究の応用
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In neurology, this compound has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurological disorders such as Alzheimer's disease. In infectious diseases, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential treatment for infections.
特性
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-13-8-6-12(7-9-13)11-18-15-5-3-2-4-14(15)17-10-16(18)19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSHVSYOYYZSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C3=CC=CC=C3N=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)

![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)



![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)